Difference between L-Tyrosine methyl ester and O-Methyl-L-tyrosine methyl ester
Difference between L-Tyrosine methyl ester and O-Methyl-L-tyrosine methyl ester
Structural Divergence and Synthetic Utility: A Comparative Analysis of L-Tyrosine Methyl Ester and O-Methyl-L-Tyrosine Methyl Ester
Executive Summary
In the landscape of peptide chemistry and peptidomimetic drug design, the distinction between L-Tyrosine methyl ester (H-Tyr-OMe) and O-Methyl-L-tyrosine methyl ester (H-Tyr(Me)-OMe) represents a fundamental shift from protection to pharmacophore modification.
While both compounds share a methylated C-terminus, the methylation of the phenolic oxygen in the latter creates a distinct chemical entity—effectively converting the tyrosine side chain into a 4-methoxyphenylalanine moiety. This modification abolishes the hydrogen-bond donating capability of the phenol, prevents phosphorylation, and significantly alters the lipophilic profile of the molecule.
This guide details the structural, physicochemical, and synthetic differences between these two derivatives, providing validated protocols for their preparation and application.
Part 1: Chemical Architecture & Physicochemical Divergence
The primary difference lies in the status of the phenolic hydroxyl group at the para position of the aromatic ring.
Structural Comparison
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L-Tyrosine Methyl Ester (H-Tyr-OMe): Retains the free phenolic hydroxyl (-OH). This group is ionizable (pKa ~10.1), capable of hydrogen bonding (donor/acceptor), and serves as a nucleophile for further functionalization (e.g., phosphorylation, O-glycosylation).
-
O-Methyl-L-Tyrosine Methyl Ester (H-Tyr(Me)-OMe): The phenolic hydrogen is replaced by a methyl group, forming an anisole ether. This is a "capped" side chain. It is non-ionizable under physiological conditions, acts only as a weak hydrogen bond acceptor, and is chemically inert to standard acylation or phosphorylation conditions.
Figure 1: Structural relationship and divergence between the two derivatives.
Physicochemical Properties Matrix
| Property | L-Tyrosine Methyl Ester (HCl Salt) | O-Methyl-L-Tyrosine Methyl Ester (HCl Salt) |
| Molecular Formula | ||
| Side Chain Character | Polar, H-bond Donor/Acceptor | Lipophilic, H-bond Acceptor only |
| pKa (Side Chain) | ~10.1 (Phenol) | None (Ether linkage is stable) |
| LogP (Lipophilicity) | Lower (More hydrophilic) | Higher (More lipophilic due to -OMe) |
| Reactivity | Susceptible to O-acylation; Oxidizable to quinones | Stable to acylation; Resistant to oxidation |
| Biological Role | Precursor for coupling; Phosphorylation site | Phosphorylation blocker; "Capped" probe |
Part 2: Synthetic Workflows & Validated Protocols
Protocol A: Synthesis of L-Tyrosine Methyl Ester (H-Tyr-OMe)
The Standard Fisher Esterification
Mechanism: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ. The carboxylic acid is protonated and attacked by methanol. The equilibrium is driven by the excess methanol and removal of water.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet.
-
Reagent Generation: Chill 50 mL of anhydrous methanol to 0°C in an ice bath. Dropwise, add 3.0 equivalents of Thionyl Chloride (
). Caution: Exothermic reaction with evolution of HCl and gas. -
Addition: Add 10.0 g (55 mmol) of L-Tyrosine to the solution. The amino acid will initially be insoluble.
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. The solution should become clear as the product forms.
-
Workup: Concentrate the solution under reduced pressure (rotary evaporator) to yield a viscous oil or solid.
-
Crystallization: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under vacuum.[1]
-
Yield: Typically >95% as a white/off-white solid.
Protocol B: Synthesis of O-Methyl-L-Tyrosine Methyl Ester
The "Chemo-Selective" Route
Expert Insight: Do not attempt to react H-Tyr-OMe directly with methyl iodide (MeI). The amine is more nucleophilic than the phenol under many conditions, leading to N-methylation (quaternization). The robust route starts with the commercially available O-Methyl-L-Tyrosine (free acid) or uses N-protection first.
Recommended Workflow (From O-Methyl-L-Tyrosine):
-
Starting Material: Begin with O-Methyl-L-Tyrosine (CAS: 6230-11-1).
-
Esterification: Follow the exact procedure in Protocol A , substituting O-Methyl-L-Tyrosine for L-Tyrosine.
-
Purification: Because the ether is stable, the workup remains the same. The product is the HCl salt of H-Tyr(Me)-OMe.
Alternative Workflow (De Novo from L-Tyr): If you must synthesize from L-Tyrosine:
-
Protection: Protect the amine with Boc (
, NaOH). -> Boc-Tyr-OH . -
Methylation: Treat Boc-Tyr-OH with Methyl Iodide (MeI) and
in DMF. This forms the methyl ester and methyl ether simultaneously -> Boc-Tyr(Me)-OMe . -
Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group. -> H-Tyr(Me)-OMe·HCl .
Figure 2: Comparative synthetic pathways. Route B ensures no N-methylation occurs during the ether formation.
Part 3: Analytical Validation (Self-Validating System)
To confirm which compound you have, Nuclear Magnetic Resonance (NMR) is the gold standard.
1H NMR Diagnostic Signals (in DMSO-d6):
-
L-Tyrosine Methyl Ester:
-
Aromatic Region: Two doublets (AA'BB' system) for the phenol ring.
-
Methyl Ester: A sharp singlet (~3.6 ppm) integrating to 3 protons .
-
Phenolic -OH: A broad singlet (variable, ~9.2 ppm), disappears with
shake.
-
-
O-Methyl-L-Tyrosine Methyl Ester:
-
Aromatic Region: Similar AA'BB' system.
-
Methyl Signals (The Key Differentiator): You will see two distinct singlets in the 3.6–3.8 ppm range.
-
One for the Ester (-COOCH3).[2]
-
One for the Ether (-OCH3).
-
-
Integration: Total methyl integration = 6 protons .
-
Phenolic -OH: Absent .
-
Part 4: Biological & Research Applications
The choice between these two molecules dictates the biological outcome of your experiment.
1. Peptide Synthesis & Orthogonality
-
H-Tyr-OMe: Used when the tyrosine residue needs to remain "native." However, the free phenol can cause side reactions (e.g., O-acylation) during difficult couplings if not protected (e.g., with t-Bu).
-
H-Tyr(Me)-OMe: Used to introduce a stable, hydrophobic residue. It is often used as a bioisostere for Phenylalanine but with different electronic properties (electron-donating methoxy group vs. neutral hydrogen).
2. Phosphorylation Studies (Kinase Research)
-
H-Tyr-OMe: Can be phosphorylated by tyrosine kinases to form phosphotyrosine (pTyr).
-
H-Tyr(Me)-OMe: Cannot be phosphorylated. It is frequently used as a negative control in kinase assays to prove that a specific tyrosine residue is the phosphorylation site. If the biological effect disappears when Tyr is mutated to Tyr(Me) (or Phe), the site was critical.
3. Metabolic Stability
-
H-Tyr-OMe: The ester is rapidly hydrolyzed by esterases in plasma; the phenol is susceptible to Phase II conjugation (sulfation/glucuronidation).
-
H-Tyr(Me)-OMe: The ether linkage blocks Phase II conjugation at the phenol, potentially increasing the metabolic half-life of the parent scaffold, although the methyl ester remains labile to esterases.
References
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Synthesis of Amino Acid Methyl Esters: A. A. Patel, et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Indian Journal of Pharmaceutical Sciences. (2009). Link
-
O-Methyl-L-Tyrosine Applications: Chem-Impex International. "Boc-O-methyl-L-tyrosine methyl ester Applications." Catalog Data. Link
-
Structural Analysis: Bryndal, I., et al. "Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate."[2] Acta Crystallographica Section C. (2006). Link
-
Synthetic Methodology (Thionyl Chloride): "Preparation method of L-tyrosine derivative." Google Patents CN112920086A. Link
-
Chemical Properties: PubChem. "Tyrosine Methyl Ester Compound Summary." National Library of Medicine. Link
